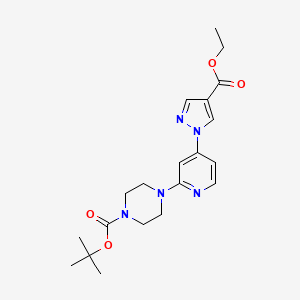
4-(4-(4-(乙氧羰基)-1H-吡唑-1-基)吡啶-2-基)哌嗪-1-羧酸叔丁酯
描述
“tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate” is a chemical compound with the CAS Number: 1350807-20-3 . It has a molecular weight of 335.4 . The IUPAC name of the compound is tert-butyl 4- [6- (ethoxycarbonyl)-2-pyridinyl]-1-piperazinecarboxylate .
Molecular Structure Analysis
The InChI code for the compound is 1S/C17H25N3O4/c1-5-23-15 (21)13-7-6-8-14 (18-13)19-9-11-20 (12-10-19)16 (22)24-17 (2,3)4/h6-8H,5,9-12H2,1-4H3 . The compound has a linear shape with the ethyl acetate moiety adopting a fully extended conformation .Physical and Chemical Properties Analysis
The compound has a molecular weight of 335.4 . Its melting point ranges from 84 to 86 degrees Celsius . The compound is a solid .科学研究应用
抗菌和抗真菌剂
该化合物已被研究用于其作为抗菌和抗真菌剂的潜力。 它对金黄色葡萄球菌、枯草芽孢杆菌、大肠杆菌和铜绿假单胞菌等微生物表现出中等活性 。这表明它在开发针对这些病原体引起的感染的新疗法中具有实用性。
有机合成中的结构单元
该化合物在合成各种新型有机化合物中充当通用的中间体,包括酰胺、磺酰胺、曼尼希碱、席夫碱、噻唑烷酮、氮杂环丁酮和咪唑啉酮 。这些衍生物具有广泛的应用范围,从药物化学到材料科学。
药物发现和药物化学
该化合物中存在的哌嗪环的引入,是药物发现中一种常见的策略,因为它具有构象灵活性,并能够与生物大分子形成有利的相互作用 。这种结构特征可以用来增强新型药物候选物的药理学特性。
晶体学和结构分析
该化合物的晶体结构已确定,揭示了有趣的分子间相互作用,这可能有助于设计具有特定性质的结晶材料 。这些信息在晶体工程和材料科学领域非常有价值。
生物活性谱
含有哌嗪环的化合物,如该化合物,其衍生物已显示出广泛的生物活性,包括抗癌、抗寄生虫、抗组胺和抗抑郁活性 。这使得它成为开发多种治疗剂的重要化合物。
药物设计中的合成策略
哌嗪环易于修饰和适当的碱性,使其成为合成具有优化物理化学性质药物的关键元素 。因此,该化合物有可能成为设计具有改善溶解度、稳定性和生物利用度的药物的起点。
安全和危害
未来方向
The compound and its derivatives could be further explored for their potential biological activities. Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .
作用机制
Target of Action
Compounds containing piperazine rings, such as this one, are known to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring .
Mode of Action
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring enhance its interaction with macromolecules .
Biochemical Pathways
Derivatives of n-boc piperazine, such as this compound, serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The incorporation of the piperazine ring is considered an important synthetic strategy in the field of drug discovery due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties .
Result of Action
Compounds containing piperazine rings have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
It’s known that the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the ring enhance its interaction with macromolecules, which could potentially be influenced by environmental factors .
生化分析
Biochemical Properties
tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the piperazine ring in the compound is known for its ability to form hydrogen bonds and interact with polar nitrogen atoms, enhancing its binding affinity with macromolecules. This compound has been shown to exhibit moderate antibacterial and antifungal activities, suggesting its potential as a therapeutic agent .
Cellular Effects
The effects of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes involved in metabolic pathways, thereby affecting cellular homeostasis and function . Additionally, its impact on cell signaling pathways can lead to changes in cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate exerts its effects through various binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites, thereby modulating their catalytic activity. Furthermore, it can interact with transcription factors, influencing gene expression and subsequent protein synthesis. These molecular interactions are crucial for understanding the compound’s biological activities and potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also exhibit biological activity. Long-term exposure to this compound in in vitro and in vivo studies has revealed its potential to induce adaptive cellular responses and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antibacterial and antifungal activities. At higher doses, it can induce toxic or adverse effects, including alterations in liver and kidney function. Threshold effects have been observed, indicating that the compound’s biological activity is dose-dependent and requires careful dosage optimization for therapeutic applications .
Metabolic Pathways
tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and elimination from the body. The compound’s metabolism can lead to the formation of active metabolites that contribute to its biological activity. Additionally, it can affect metabolic flux and alter the levels of specific metabolites, thereby influencing overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of tert-Butyl 4-(4-(4-(ethoxycarbonyl)-1H-pyrazol-1-yl)pyridin-2-yl)piperazine-1-carboxylate plays a significant role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic applications .
属性
IUPAC Name |
tert-butyl 4-[4-(4-ethoxycarbonylpyrazol-1-yl)pyridin-2-yl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N5O4/c1-5-28-18(26)15-13-22-25(14-15)16-6-7-21-17(12-16)23-8-10-24(11-9-23)19(27)29-20(2,3)4/h6-7,12-14H,5,8-11H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APOJMYHWQWPYGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC(=NC=C2)N3CCN(CC3)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



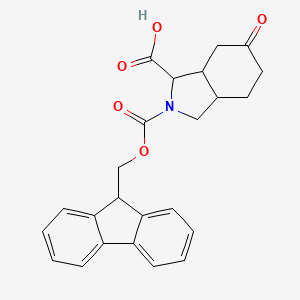
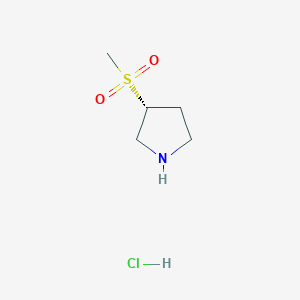
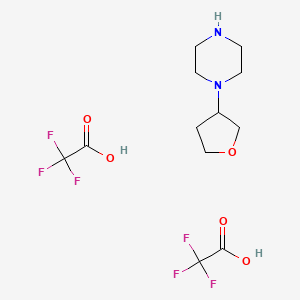
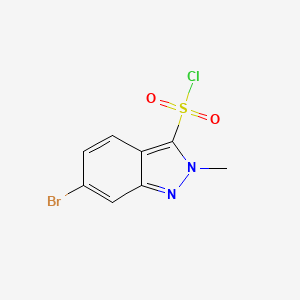
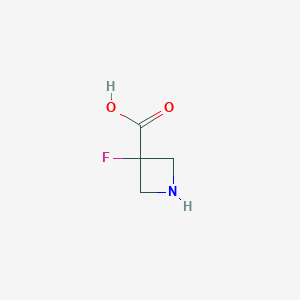
![7-Boc-1-oxa-7-azaspiro[4.5]decane-3-ol](/img/structure/B1404977.png)
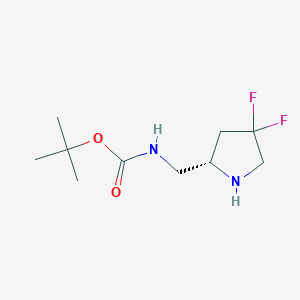
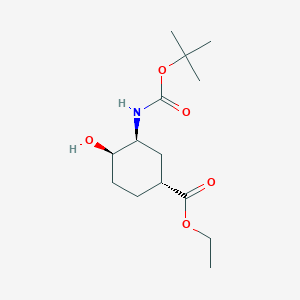
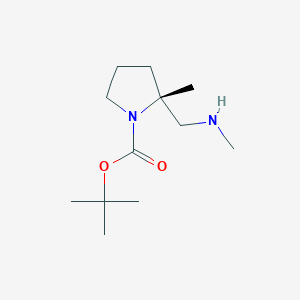
![Methyl 4-chlorothieno[3,2-D]pyrimidine-6-carboxylate](/img/structure/B1404984.png)
![2,4-dichloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1404985.png)
![2-Boc-2-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B1404986.png)
![5-Bromo-pyrrolo[2,1-F][1,2,4]triazine](/img/structure/B1404988.png)
